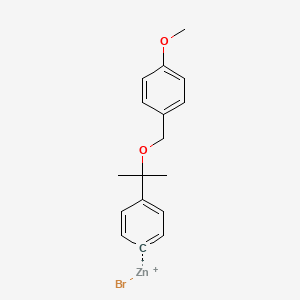
(4-(2-((4-MethoxybenZyl)oxy)propan-2-yl)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF, which acts as a solvent and stabilizes the organozinc compound. The process generally requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups, leading to the formation of new organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, alkylating agents, and other organometallic reagents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide is used as a reagent in various organic synthesis reactions. It is particularly valuable in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. Its reactivity and stability make it a valuable reagent for large-scale chemical production.
Mechanism of Action
The mechanism by which (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide exerts its effects involves the transfer of the zinc atom to a substrate, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzyloxy)phenylboronic acid: Similar in structure but contains a boron atom instead of zinc.
(4-Methoxyphenyl)methoxyphenylboronic acid: Another boronic acid derivative with similar functional groups.
Ethyl 2-((4-Methoxybenzyl)oxy)acetate: Contains similar functional groups but lacks the organometallic zinc component.
Uniqueness
The uniqueness of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)zinc bromide lies in its organozinc component, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring the formation of carbon-carbon bonds under mild conditions.
Properties
Molecular Formula |
C17H19BrO2Zn |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methoxy-4-(2-phenylpropan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C17H19O2.BrH.Zn/c1-17(2,15-7-5-4-6-8-15)19-13-14-9-11-16(18-3)12-10-14;;/h5-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
LFIKEIXDYAWGKN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C1=CC=[C-]C=C1)OCC2=CC=C(C=C2)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















